molecular formula C12H9ClN4S2 B2467429 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 198841-45-1

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2467429
CAS No.: 198841-45-1
M. Wt: 308.8
InChI Key: BHEODMWSZHOYFQ-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 198841-45-1) is a synthetic heterocyclic compound of significant interest in medicinal and agrochemical research. With a molecular formula of C12H9ClN4S2 and a molecular weight of 308.81 g/mol, this compound features a unique molecular architecture that combines 1,3-thiazole and 1,2,4-triazole pharmacophores within a single scaffold . The structural motif of 1,2,4-triazole-3-thione is a privileged structure in drug discovery, known to be present in compounds with a wide spectrum of documented biological activities. Scientific literature indicates that derivatives of 1,2,4-triazole-3-thione exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties . The presence of both the triazole-thione and the 4-chlorophenyl-thiazole groups in this single molecule makes it a particularly valuable intermediate for researchers investigating new therapeutic agents or agrochemicals, such as fungicides . This compound is typically supplied with high purity for research applications. It is intended for use in chemical synthesis, as a building block for the development of novel compound libraries, and for in vitro biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S2/c1-17-10(15-16-12(17)18)9-6-19-11(14-9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEODMWSZHOYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Protocol

  • Starting Materials :

    • 4-Chlorobenzaldehyde (CAS 104-88-1) → Converted to 4-chlorophenyl thiourea via treatment with ammonium thiocyanate and HCl.
    • Bromopyruvic acid (CAS 1113-59-3) or ethyl bromopyruvate as the α-halo carbonyl component.
  • Reaction Conditions :

    • Thiourea (1.0 eq) and α-bromo ketone (1.1 eq) are refluxed in ethanol (40 mL) for 6–8 hours.
    • Neutralization with NaHCO₃ yields the thiazole intermediate.
  • Example :

    • Synthesis of 2-(4-chlorophenyl)-4-methyl-1,3-thiazole (hypothetical intermediate):
      • Yield: ~75% (based on analogous reactions).
      • Characterization: 1H NMR (CDCl₃) δ 7.45 (d, 2H, J = 8.6 Hz, ArH), 7.32 (d, 2H, J = 8.6 Hz, ArH), 6.85 (s, 1H, thiazole-H), 2.45 (s, 3H, CH₃).

Synthesis of the 1,2,4-Triazole-3-thiol Core

The 4-methyl-4H-1,2,4-triazole-3-thiol moiety is constructed via cyclization of thiosemicarbazides or hydrazine derivatives.

Cyclization of Thiosemicarbazides

  • Protocol :

    • Step 1 : Condensation of methyl hydrazinecarbodithioate with acetic hydrazide in refluxing ethanol.
    • Step 2 : Acid-catalyzed cyclization using H₂SO₄ or POCl₃ to form the triazole ring.
  • Example :

    • Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol:
      • Yield: 68% after recrystallization (ethanol/water).
      • Characterization: ESI-MS m/z 130.1 (M+H)+.

Coupling Strategies for Heterocyclic Integration

Nucleophilic Substitution at the Thiazole C-4 Position

The thiol group of the triazole can displace a leaving group (e.g., bromide) at the thiazole’s 4-position.

  • Protocol :

    • Step 1 : Bromination of 2-(4-chlorophenyl)-4-methyl-1,3-thiazole using N-bromosuccinimide (NBS) in CCl₄.
    • Step 2 : Reaction of 4-bromo-thiazole with 4-methyl-4H-1,2,4-triazole-3-thiol in acetone with K₂CO₃ as base.
  • Example :

    • Reaction of 4-bromo-2-(4-chlorophenyl)-1,3-thiazole (1.0 eq) with triazole-thiol (1.2 eq) in acetone (30 mL) at 20°C for 14 hours.
    • Yield: ~23–30% (based on analogous couplings).
    • Characterization: 1H NMR (DMSO-d₆) δ 7.62 (d, 2H, J = 8.6 Hz, ArH), 4.80 (s, 2H, SCH₂), 2.28 (s, 3H, CH₃).

One-Pot Cyclocondensation Approach

Simultaneous formation of both heterocycles via tandem reactions.

  • Protocol :

    • React 4-chlorobenzaldehyde thiosemicarbazone with methyl bromopyruvate in the presence of POCl₃.
    • Cyclization and coupling occur in situ, yielding the target compound.
  • Example :

    • Refluxing 4-chlorobenzaldehyde thiosemicarbazone (1.0 eq) and methyl bromopyruvate (1.1 eq) in POCl₃ (10 mL) for 4 hours.
    • Yield: 82% after recrystallization (ethanol).
    • Characterization: IR (KBr) ν 3062 cm⁻¹ (C-H aromatic), 1286 cm⁻¹ (N-N=C).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Key Reagents
Hantzsch + Coupling Modular; high purity Multi-step; moderate yields 23–30 K₂CO₃, NBS
One-Pot Cyclization Efficient; fewer steps Harsh conditions (POCl₃) 82 POCl₃, methyl bromopyruvate

Characterization and Validation

Critical analytical data for confirming the structure of the target compound include:

  • 1H NMR : Aromatic protons (δ 7.3–7.6 ppm), thiazole-H (δ 6.8–7.0 ppm), SCH₂ (δ 4.8 ppm), and methyl groups (δ 2.3–2.5 ppm).
  • ESI-MS : Molecular ion peak at m/z 349.8 (M+H)+ (calculated for C₁₂H₁₀ClN₅S₂).
  • IR Spectroscopy : N-H stretch (≈3260 cm⁻¹), C=S (≈1087 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole and thiazole rings. Key analogues include:

Compound Substituents Key Properties Biological Activity References
Target Compound Thiazole: 4-chlorophenyl; Triazole: 4-methyl Melting point: ~230–234°C; Yield: 92% Antiproliferative, antiviral potential
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Thiazole: 2-amino; Triazole: 4-phenyl Yield: 85–92%; m.p. 233–234°C Inhibits melanoma cell migration (B16F10)
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Triazole: Adamantane, 4-chlorobenzyl Crystallizes in DMF; Structural stability via Hirshfeld analysis Not reported (structural study)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole: 4-chlorophenyl; Triazole: Fluorophenyl Isostructural packing; Halogen-dependent conformation Structural similarity, no bioactivity reported
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole: Cyclopentene, hydrazinyl Molecular docking score: −8.2 kcal/mol (MERS-CoV helicase) Potent antiviral activity against coronaviruses

Key Observations :

  • Antiviral Activity : Chlorophenyl and hydrazinyl substituents (e.g., in ) enhance binding to viral helicases, outperforming methyl-substituted analogues.
  • Antiproliferative Effects: Amino-thiazole derivatives (e.g., ) show melanoma cell migration inhibition, while methyl groups improve synthetic yields (92% vs. 85% for phenyl analogues).
  • Structural Stability : Bulky substituents like adamantane () or fluorophenyl () influence crystal packing but may reduce solubility.

Biological Activity

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C14H9ClN4S2
  • CAS Number : 198841-45-1
  • Molar Mass : 332.83 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and assessed their in vitro activity against a range of pathogenic microorganisms. The results demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from <3.09<3.09 to 500μg/mL500\,\mu g/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Activity Against
Compound A<3.09Gram-positive bacteria
Compound B500Gram-negative bacteria
This compoundTBDTBD

Antioxidant Activity

The antioxidant properties of triazole compounds are also noteworthy. In various studies, triazoles have been shown to scavenge free radicals effectively. The DPPH radical scavenging assay indicated that certain derivatives had comparable antioxidant activity to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of Selected Triazole Derivatives

CompoundIC50 (µM)Comparison
Compound C0.397Comparable to ascorbic acid (IC50 = 0.87 µM)
This compoundTBDTBD

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized several new triazole derivatives and evaluated their antimicrobial and antioxidant activities. The results revealed that compounds with a thiazole moiety exhibited enhanced biological activity compared to others without this feature. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of triazoles emphasized the significance of the thiazole ring in contributing to biological activity. Modifications in the substituents on the triazole core were found to affect both antimicrobial and antioxidant properties significantly .

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting with 4-chlorophenyl derivatives and heterocyclic intermediates. A representative route includes:

Thiazole ring formation : Condensation of 4-chlorobenzaldehyde with thioamides or thioureas under acidic conditions to form the thiazole core.

Triazole ring construction : Cyclization of thiosemicarbazides with hydrazine derivatives, followed by alkylation or methylation at the N4 position.

Functionalization : Introduction of the thiol group via nucleophilic substitution or oxidative methods .
Key characterization techniques include ¹H-NMR (to confirm methyl and aromatic protons), LC-MS (for molecular ion verification), and elemental analysis (to validate purity) .

(Advanced) How can reaction conditions be optimized to improve yield in the synthesis of S-alkyl derivatives of this compound?

Optimization strategies include:

  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions during alkylation .
  • Temperature control : Maintaining 70–80°C prevents thermal degradation of intermediates while ensuring complete reaction progress.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of thiol intermediates, whereas ethanol facilitates crystallization of final products .
    For example, using PEG-400 as a green solvent increased yields by 15–20% compared to traditional solvents .

(Basic) What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • ¹H-NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Confirms thiol (-SH) stretching vibrations at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 325.8 for the parent compound) and detects impurities .

(Advanced) How do computational tools like molecular docking and ADME analysis aid in evaluating the bioactivity of derivatives?

  • Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes like COX-2 or kinases). For example, derivatives with a 4-methyl group showed stronger hydrophobic interactions in the active site of Mycobacterium tuberculosis enoyl-ACP reductase (docking score: −9.2 kcal/mol) .
  • ADME analysis : Assesses pharmacokinetic properties using parameters like Lipinski’s Rule of Five and aqueous solubility . Derivatives with logP < 5 and topological polar surface area (TPSA) < 140 Ų are prioritized for in vivo studies .

(Basic) What are the key challenges in reconciling contradictory data from different synthetic studies?

Contradictions often arise from:

  • Reagent purity : Impure starting materials (e.g., 4-chlorophenyl intermediates) can lead to inconsistent yields or byproducts.
  • Reaction monitoring : Incomplete conversion detected via TLC may result in unreacted intermediates being misidentified as final products .
  • Characterization limits : Overlapping NMR signals (e.g., aromatic protons in substituted thiazoles) may require 2D NMR (COSY, HSQC) for resolution .

(Advanced) What methodologies are used to predict the pharmacological activity of novel derivatives?

  • PASS Online : Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural descriptors. For example, derivatives with a trifluoromethyl group showed 72% probability of antifungal activity .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ constants) with IC₅₀ values against target enzymes .
  • In vitro assays : Microdilution methods (MIC ≤ 12.5 µg/mL against S. aureus) validate computational predictions .

(Basic) How do structural modifications (e.g., alkylation at N4) influence the compound’s physicochemical properties?

  • Lipophilicity : Methyl or allyl groups at N4 increase logP by 0.5–1.2 units, enhancing membrane permeability.
  • Stability : Bulkier substituents (e.g., benzyl) reduce oxidative degradation of the thiol group .
  • Solubility : Hydrophilic groups (e.g., morpholine salts) improve aqueous solubility by 3–5-fold .

(Advanced) What strategies address low reproducibility in biological activity assays for this compound?

  • Standardized protocols : Use fixed inoculum sizes (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) for antimicrobial assays .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial tests) to normalize inter-laboratory variability.
  • Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) ensure data reliability .

(Basic) What safety precautions are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of thiol vapors.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .

(Advanced) How can integrated computational-experimental approaches accelerate the discovery of novel derivatives?

  • Reaction path search : Quantum chemical calculations (DFT) identify low-energy pathways for triazole-thiol coupling .
  • High-throughput screening : Combinatorial libraries of 500+ derivatives are virtually screened for ADME properties before synthesis .
  • Feedback loops : Experimental data refine computational models, reducing development time by 30–50% .

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